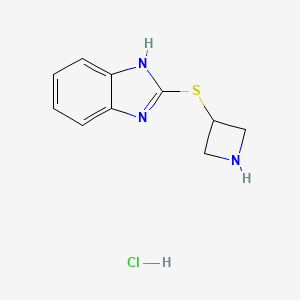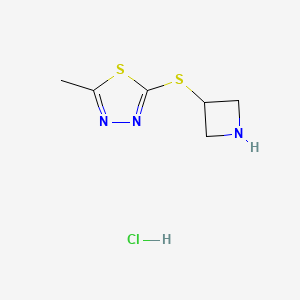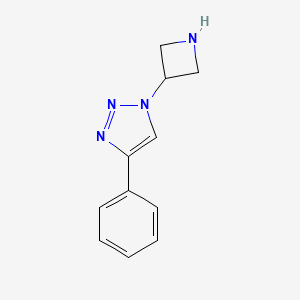![molecular formula C7H9ClF3N3O2 B1379183 2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride CAS No. 1461705-68-9](/img/structure/B1379183.png)
2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride
Vue d'ensemble
Description
The compound “2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride” is likely to be a derivative of propanoic acid, which is a carboxylic acid, with an amino group (-NH2) and a pyrazolyl group attached. The trifluoromethyl group (-CF3) attached to the pyrazolyl ring could potentially alter the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would consist of a propanoic acid backbone with an amino group at the 2-position and a 3-(trifluoromethyl)-1H-pyrazol-1-yl group at the 3-position .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification, and amide formation. The amino group could engage in reactions typical for amines, such as alkylation, acylation, and condensation with carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid group would likely make the compound acidic and polar. The trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Applications De Recherche Scientifique
Modification of Polymers for Medical Applications
A study by Aly & El-Mohdy (2015) involved the modification of poly vinyl alcohol/acrylic acid hydrogels through a condensation reaction with various amine compounds, including analogs similar to the mentioned chemical compound. The modified polymers exhibited increased swelling properties and enhanced thermal stability, suggesting potential applications in medical fields due to their promising antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Development of Structurally Diverse Compounds
Roman (2013) utilized a ketonic Mannich base as a starting material in various alkylation and ring closure reactions to generate a diverse library of compounds. This research demonstrates the compound's versatility in synthesizing structurally varied molecules, potentially useful in developing novel therapeutic agents or materials with unique properties (Roman, 2013).
Synthesis of Amino Pyrazole Derivatives
Shah, Patel, & Karia (2018) focused on synthesizing novel amino pyrazole derivatives, including those related to the specified chemical compound, to evaluate their biological activities. The synthesized compounds showed significant antimicrobial activity, indicating their potential in pharmaceutical applications as antimicrobial agents (Shah, Patel, & Karia, 2018).
Corrosion Inhibition
Missoum et al. (2013) synthesized compounds similar to the specified chemical for use as corrosion inhibitors of steel in acidic environments. The study found that these compounds could significantly protect steel from corrosion, suggesting their potential application in industrial processes to enhance the longevity and durability of metal components (Missoum et al., 2013).
Antimicrobial Properties of Pyran Compounds
Mishriky et al. (2001) explored the reaction of fused pyran compounds with formic acid, leading to the formation of various compounds with potential antimicrobial properties. This research highlights the chemical compound's role in creating new materials with possible applications in combating microbial infections (Mishriky et al., 2001).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors
Mode of Action
It’s known that many bioactive compounds bind with high affinity to multiple receptors, leading to various biological responses . The specific interactions of this compound with its targets and the resulting changes are subjects for further investigation.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-amino-3-[3-(trifluoromethyl)pyrazol-1-yl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O2.ClH/c8-7(9,10)5-1-2-13(12-5)3-4(11)6(14)15;/h1-2,4H,3,11H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUFDLFWDRCUER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1379105.png)
![2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride](/img/structure/B1379109.png)
![2-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1379110.png)
![[2,3'-Bipyridin]-5-ylmethanamine](/img/structure/B1379111.png)
![1-([2,3'-Bithiophen]-5-yl)ethan-1-amine](/img/structure/B1379112.png)
![1-[5-(2-Aminoethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide](/img/structure/B1379114.png)
![1-([2,2'-Bithiophen]-5-yl)ethan-1-amine](/img/structure/B1379115.png)
![4'-Bromo-[1,1'-biphenyl]-2,4-diol](/img/structure/B1379116.png)
![2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1379118.png)

methanone hydrobromide](/img/structure/B1379121.png)
![tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1379123.png)